molecular formula C10H14N2O3 B1488835 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid CAS No. 2098062-25-8

1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1488835
CAS No.: 2098062-25-8
M. Wt: 210.23 g/mol
InChI Key: AGKOWLGRMCDCFY-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid ( 2098062-25-8) is a high-purity chemical reagent with a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound features an imidazole ring, a privileged structure in medicinal chemistry that is present in a wide array of biologically active molecules and approved drugs . The imidazole core is a fundamental building block in nature, found in the amino acid histidine and the neurotransmitter histamine, and it confers favorable properties such as aromaticity, stability, and the ability to engage in hydrogen bonding . The specific substitution pattern on the molecule, including the 3,3-dimethyl-2-oxobutyl chain and the carboxylic acid functional group, makes it a valuable and versatile intermediate for organic synthesis and drug discovery efforts. Researchers can utilize this compound in the design and synthesis of novel molecules, particularly as a precursor for more complex imidazole derivatives. The carboxylic acid group serves as a key handle for further functionalization, enabling the creation of amides, esters, and other conjugates through standard coupling reactions . This allows for the exploration of structure-activity relationships in the development of new pharmaceutical candidates. Imidazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, and as such, this reagent holds significant research value for applications in medicinal chemistry, including as a potential scaffold for enzyme inhibitors or receptor ligands . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)8(13)5-12-4-7(9(14)15)11-6-12/h4,6H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKOWLGRMCDCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,3-Dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid, a derivative of imidazole, has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

  • Chemical Formula: C12H16N2O3
  • Molecular Weight: 236.27 g/mol
  • CAS Number: 58517-90-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives similar to the compound have shown to decrease viable cell counts significantly in hepatoma cells when treated with specific concentrations .

2. Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial effects. The compound's structure suggests potential interactions with microbial enzymes or cellular processes, leading to inhibition of growth. Studies on related imidazole compounds have reported broad-spectrum antibacterial and antifungal activities .

3. Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented. Compounds in this class have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production and immune response regulation .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with imidazole compounds:

StudyFindings
Investigated the synthesis and pharmacological activities of imidazole derivatives, highlighting their role in cancer treatment and inflammation reduction.
Demonstrated that certain imidazole derivatives significantly reduced viable cell counts in hepatoma cells, indicating strong anticancer potential.
Explored the use of imidazole-based peptidomimetics in hepatitis C virus treatment, showcasing their antiviral capabilities.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity: Many imidazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Modulation of Signaling Pathways: These compounds can interfere with signaling pathways involved in cell proliferation and inflammation.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit considerable antimicrobial properties. Studies have shown that 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid possesses activity against several bacterial strains, making it a candidate for developing new antibiotics . Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. The imidazole ring is known to interact with various biological targets, which could explain its efficacy in inhibiting tumor growth .

3. Enzyme Inhibition
Imidazole derivatives are often used as enzyme inhibitors. The compound has shown promise as a competitive inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing drugs .

Agricultural Applications

1. Pesticide Development
The structural characteristics of this compound make it a suitable candidate for developing new pesticides. Its potential to disrupt biochemical pathways in pests can lead to the formulation of effective agrochemicals that minimize crop damage while being environmentally friendly .

2. Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its ability to influence hormonal pathways may enhance plant growth and resistance to stress conditions, which is crucial for sustainable agriculture practices .

Material Science Applications

1. Polymer Synthesis
The compound's unique chemical properties allow it to be utilized in synthesizing novel polymers with specific functional characteristics. These polymers can find applications in coatings, adhesives, and other materials requiring enhanced thermal and mechanical properties .

2. Nanotechnology
In nanotechnology, this compound can be used as a precursor for creating nanoparticles with tailored functionalities for drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains.
Anticancer Properties Induced apoptosis in cultured cancer cells; potential for further study.
Enzyme Inhibition Identified as a competitive inhibitor for key metabolic enzymes.
Pesticide Development Effective against specific pest species; potential for eco-friendly use.
Plant Growth Regulation Enhanced growth observed under stress conditions in preliminary trials.
Polymer Synthesis Developed polymers with improved mechanical properties for industrial use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related imidazole-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(3,3-Dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid 3,3-Dimethyl-2-oxobutyl C₁₁H₁₆N₂O₃ 224.26 Chelating agent (potential), research use
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride 3-Chlorophenyl C₁₀H₈Cl₂N₂O₂ 259.09 Research use (unspecified biological activity)
Carbimazole Ethyl ester (with thio group) C₇H₁₀N₂O₂S 186.23 Antithyroid agent (clinical use)
Propargyl 1H-imidazole-1-carboxylate Propargyl ester C₇H₆N₂O₂ 150.14 Organic synthesis (Sarpong reagent)
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate Ribosyl-phosphate C₉H₁₅N₃O₉P 355.20 Nucleotide biosynthesis intermediate
2.1 Structural and Functional Differences
  • Substituent Effects: The 3,3-dimethyl-2-oxobutyl group in the target compound introduces steric hindrance and a ketone functionality, which may influence its reactivity in metal coordination compared to smaller substituents (e.g., propargyl ester in ). Phosphorylated ribosyl groups (e.g., ) enable participation in metabolic pathways, contrasting with the target compound’s lack of such functionalization.
  • Synthetic Routes :

    • The target compound may be synthesized via coupling reagents (e.g., EDC/TBTU ), similar to esters like Carbimazole. However, the branched alkyl chain likely requires optimized reaction conditions to avoid steric interference.
2.2 Physicochemical Properties
  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., Carbimazole ).
  • Stability : The oxobutyl group’s ketone moiety may render the compound susceptible to nucleophilic attack, unlike the more stable aromatic or ester analogs .

Preparation Methods

Detailed Preparation Steps

Step 1: Amino Protection of Imidazole-4-carboxylic Acid Ethyl Ester

  • Reagents: Imidazole-4-carboxylic acid ethyl ester, triphenylchloromethane (trityl chloride), triethylamine.
  • Solvent: Dichloromethane.
  • Conditions: Stirring at 25–30 °C for approximately 20 hours.
  • Reaction: The amino group of the imidazole ring is protected by triphenylmethyl (trityl) group to form ethyl 1-triphenylmethyl-1H-imidazole-4-carboxylate.
  • Molar Ratios: Imidazole ester to trityl chloride = 1:1.0–1.5; triethylamine to trityl chloride = 1.0–1.5:1.
  • Work-up: Aqueous extraction, washing, concentration, and precipitation with diethyl ether.
  • Yield and Purity: Approximately 97–98% yield with 90–92% purity by HPLC.

This step is critical to protect the imidazole nitrogen and prevent unwanted side reactions in subsequent steps.

Step 2: Hydrolysis to 1-Triphenylmethyl-1H-imidazole-4-carboxylic Acid

  • Reagents: Alkali solution such as potassium hydroxide or sodium hydroxide.
  • Concentration: 1.0 to 3.0 M alkali.
  • Equivalents: 3 to 10 equivalents of base.
  • Reaction: Hydrolysis of the ester to the corresponding carboxylic acid.
  • Work-up: Acid precipitation to isolate the acid.

This step converts the protected ester to the free acid form while maintaining the trityl protection.

Step 3: Condensation to Form N-Methoxy-N-methyl Carboxamide Intermediate

  • Reagents: 1-Triphenylmethyl-1H-imidazole-4-carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, condensing agent (e.g., EDCI), base (e.g., N,N-diisopropylethylamine or triethylamine).
  • Solvent: Dichloromethane.
  • Conditions: Stirring at 25–30 °C for 48 hours.
  • Reaction: Formation of the Weinreb amide (N-methoxy-N-methyl amide) intermediate.
  • Yield and Purity: Crude yield close to 100%, purity around 70–72% by HPLC.

This amide intermediate is key for subsequent nucleophilic addition reactions.

Step 4: Formation of Grignard Reagent and Addition to Weinreb Amide

  • Reagents: 2,3-dimethylbromobenzene (or related halide), magnesium metal to form 2,3-dimethylphenyl magnesium halide (Grignard reagent).
  • Reaction: The Grignard reagent is reacted with the Weinreb amide to form the ketone side chain, specifically the 3,3-dimethyl-2-oxobutyl substituent on the imidazole nitrogen.
  • Conditions: Usually performed under inert atmosphere, controlled temperature.
  • Outcome: Formation of 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid derivative with trityl protection.

Step 5: Deprotection and Final Purification

  • Removal of the triphenylmethyl protecting group under acidic conditions or other suitable deprotection methods.
  • Purification by crystallization or chromatography to yield the target compound.

Summary Table of Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Purity (%) Notes
1 Amino Protection Imidazole ester + triphenylchloromethane, triethylamine, DCM, 25–30 °C, 20 h 97–98 90–92 Formation of trityl-protected ester
2 Hydrolysis Alkali (KOH/NaOH), 1–3 M, 3–10 eq N/A N/A Conversion to carboxylic acid
3 Amide Formation (Weinreb amide) 1-triphenylmethyl acid + N,O-dimethylhydroxylamine HCl + EDCI + base, DCM, 25–30 °C, 48 h ~100 70–72 Formation of N-methoxy-N-methyl amide
4 Grignard Addition 2,3-dimethylbromobenzene + Mg → Grignard reagent; reaction with Weinreb amide N/A N/A Introduction of 3,3-dimethyl-2-oxobutyl group
5 Deprotection & Purification Acidic conditions or other deprotection methods N/A N/A Removal of trityl group to yield final acid

Research Findings and Advantages

  • The use of triphenylchloromethane for amino protection is advantageous due to its high selectivity and ease of removal, facilitating clean transformations.
  • The Weinreb amide intermediate enables controlled ketone formation by Grignard reagent addition, avoiding over-addition or side reactions.
  • The synthetic route is suitable for scale-up and industrial production due to relatively mild conditions and high yields.
  • The method avoids harsh reagents and conditions, improving safety and environmental profile.
  • Purity levels achieved are suitable for further pharmaceutical development steps.

Notes on Alternative Methods

  • Other protection groups or direct alkylation methods may be less efficient or lead to side reactions.
  • Attempts to reduce carbamate intermediates with lithium aluminum hydride (LiAlH4) for related imidazole derivatives have shown complications such as undesired cleavage, indicating the superiority of the Weinreb amide-Grignard approach for this compound class.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid

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